3-Amino-3-(4-hydroxyphenyl)propanoic acid is an amino acid derivative characterized by the presence of an amino group and a hydroxyl group on a phenyl ring. This compound plays a significant role in various biochemical processes and has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and antioxidant activity.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-aminophenol and acrylate derivatives. It is also studied for its derivatives, which exhibit diverse biological activities.
3-Amino-3-(4-hydroxyphenyl)propanoic acid is classified as an amino acid derivative. It belongs to a broader category of compounds known as phenolic compounds, which are recognized for their antioxidant properties.
The synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. Characterization of the final product is often performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
The molecular formula of 3-Amino-3-(4-hydroxyphenyl)propanoic acid is C₉H₁₁N₁O₃. The structure features:
3-Amino-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions, with monitoring through techniques such as chromatography to assess conversion rates and product formation.
The primary mechanism of action for 3-Amino-3-(4-hydroxyphenyl)propanoic acid involves its interaction with reactive oxygen species (ROS) and cancer cells:
Research indicates that this compound affects several biochemical pathways, contributing to its anticancer effects by regulating gene expression related to oxidative stress response.
3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS: 6049-54-3) is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 4-hydroxyphenyl moiety at the C3 position. Its molecular formula is C₉H₁₁NO₃ (molecular weight: 181.19 g/mol), featuring ionizable carboxylic acid (pKa ≈ 2.2) and phenolic hydroxyl (pKa ≈ 10.1) groups [4] [7] [9]. This amphoteric molecule exists predominantly as a zwitterion under physiological conditions, enhancing its water solubility and biomolecular interactions [4] [9]. The compound serves as a bacterial metabolite and a versatile scaffold in medicinal chemistry due to its structural hybridity: the phenolic ring enables antioxidant activity and hydrogen bonding, while the β-amino acid configuration confers metabolic stability and peptide mimicry [4] [7].
Identifier | Value |
---|---|
CAS Registry Number | 6049-54-3 |
IUPAC Name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid |
Molecular Formula | C₉H₁₁NO₃ |
Molecular Weight | 181.19 g/mol |
Other Names | β-Tyrosine; DL-3-Amino-3-(4-hydroxyphenyl)propanoic acid; 3-(4-Hydroxyphenyl)-β-alanine [7] [9] |
ChEBI ID | CHEBI:16939 |
The compound’s structure integrates three pharmacophoric elements:
Functionally, derivatives exhibit dual antimicrobial-antioxidant activities. Hydrazone derivatives (e.g., 14–16) show MIC values of 0.5–8 μg/mL against MRSA and Candida auris, while maintaining radical scavenging capacities >70% at 100 μM [2] [3]. The scaffold’s synthetic versatility enables the generation of libraries with tunable lipophilicity (LogP: -1.2 to 3.8) and polar surface area (PSA: 75–120 Ų), critical for optimizing pharmacokinetic profiles [2] [8].
Structural Feature | Chemical Significance | Biological Impact |
---|---|---|
4-Hydroxyphenyl Group | Hydrogen bond donor/acceptor; redox-active site | Antioxidant activity; target binding enhancement |
β-Amino Acid Backbone | Chiral center; protease resistance | Enhanced metabolic stability; peptide mimicry |
Carboxylic Acid Functionality | Salt formation; pH-dependent ionization | Improved solubility; metal chelation |
The compound was first identified as a bacterial metabolite in the 1960s through studies of tyrosine catabolism in ruminants [4] [5]. Early research characterized its occurrence in sheep rumen and human intestinal microbiota (Clostridium orbiscindens) as a flavonoid degradation product [5]. Its systematic synthesis was reported in 1982 via Michael addition of 4-aminophenol to acrylic acid derivatives—a methodology still employed in modern derivatization [2].
Key milestones include:
As a non-proteinogenic β-amino acid, this scaffold enables three strategic advantages in drug design:1. Synthetic Flexibility: The amino and carboxyl groups permit diverse modifications:- N-Alkylation with heterocyclic aldehydes yields hydrazones (e.g., 14–16) [2].- Carboxyl derivatization generates esters, hydrazides, and heterocyclic-fused derivatives (e.g., oxadiazoles 19) [2] [8].2. Bioisosteric Properties: Serves as a conformationally constrained tyrosine analog. Fluorinated derivatives (e.g., (3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid) enhance blood-brain barrier penetration for CNS-targeted agents [10].3. Multitarget Engagement: Derivatives inhibit microbial cell wall biosynthesis (targeting MurA-F enzymes) and cancer migration pathways (suppressing A549 cell migration by >60% at 10 μM) [2] [3].
Table 3: Antimicrobial Activity of Key Derivatives
Derivative | Structure | MRSA MIC (μg/mL) | C. auris MIC (μg/mL) | VRE MIC (μg/mL) |
---|---|---|---|---|
14 | Heterocyclic hydrazone | 1–8 | 4–16 | 2–8 |
15 | Heterocyclic hydrazone | 2–8 | 8–32 | 4–16 |
16 | Heterocyclic hydrazone | 1–4 | 0.5–4 | 0.5–2 |
26 | Oxadiazole-thione | 4–16 | 16 | 8–32 |
Table 4: Anticancer Activity of Select Derivatives
Derivative | Structure | A549 Viability Reduction (%) | Vero Cell Selectivity Index | Migration Inhibition (%) |
---|---|---|---|---|
20 | 2-Furyl hydrazone | 82.8 | >8.5 | 87.2 |
22 | 5-Nitro-2-thienyl hydrazone | 82.6 | >5.2 | 78.1 |
29 | 4-NO₂-phenyl hydrazone | 68.8 | >7.1 | 72.5 |
Recent advances exploit this scaffold for dual-activity agents: Compound 20 suppresses A549 lung cancer cells (viability: 17.2% at 10 μM) while scavenging 89% of DPPH radicals, illustrating its multifunctionality [3]. The integration of fluorinated aryl groups (e.g., 4-fluoro-3-hydroxyphenyl) further optimizes target affinity and pharmacokinetics [10].
Compound Name | Synonyms/Descriptors |
---|---|
3-Amino-3-(4-hydroxyphenyl)propanoic acid | β-Tyrosine; CHEBI:16939 |
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial hydrazones (e.g., 14–16) |
(3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid | Fluorinated β-amino acid analog |
Phloretic acid | 3-(4-Hydroxyphenyl)propanoic acid |
N-(4-Hydroxyphenyl)-β-alanine hydrazide | Intermediate 3 |
This scaffold remains a robust platform for combating drug-resistant pathogens and oxidative stress-related malignancies, with ongoing research focused on in vivo efficacy and target validation [2] [3] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7